4-Chloro-2-(trifluoromethoxy)benzyl alcohol
Overview
Description
4-Chloro-2-(trifluoromethoxy)benzyl alcohol is a chemical compound with the molecular formula C8H6ClF3O2. It is characterized by the presence of a chloro group, a trifluoromethoxy group, and a benzyl alcohol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the selective photocatalytic oxidation of benzyl alcohol and its derivatives into corresponding aldehydes by molecular oxygen on titanium dioxide under visible light irradiation .
Industrial Production Methods
Industrial production methods for 4-Chloro-2-(trifluoromethoxy)benzyl alcohol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(trifluoromethoxy)benzyl alcohol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions include various aldehydes, carboxylic acids, and substituted benzyl alcohol derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-2-(trifluoromethoxy)benzyl alcohol has several scientific research applications:
Chemistry: It is used as a reagent in kinetic studies of phosphonoformate prodrugs and aquachromium (IV) complexes.
Biology: The compound is employed in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(trifluoromethoxy)benzyl alcohol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and modulate their activity. This interaction can lead to various biological effects, including enzyme inhibition and altered cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Chloro-2-(trifluoromethoxy)benzyl alcohol include:
- 4-(Trifluoromethyl)benzyl alcohol
- 4-Chloro-3-(trifluoromethyl)phenylcarbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide (sorafenib)
- 4-(Trifluoromethyl)phenylboronic acid
Uniqueness
This compound is unique due to the presence of both a chloro group and a trifluoromethoxy group on the benzyl alcohol moiety. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
[4-chloro-2-(trifluoromethoxy)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O2/c9-6-2-1-5(4-13)7(3-6)14-8(10,11)12/h1-3,13H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXPTNWTUUAZSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OC(F)(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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